![molecular formula C11H9NO3 B1627928 4-Hydroxy-2-methylquinoline-7-carboxylic acid CAS No. 950236-91-6](/img/structure/B1627928.png)
4-Hydroxy-2-methylquinoline-7-carboxylic acid
Overview
Description
4-Hydroxy-2-methylquinoline-7-carboxylic acid is a unique chemical compound with the empirical formula C11H9NO3 . It is a solid substance and has a molecular weight of 203.19 .
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-2-methylquinoline-7-carboxylic acid can be represented by the SMILES string O=C(O)C1=CC=C(C(O)=C2)C(N=C2C)=C1
. The InChI representation is 1S/C11H9NO3/c1-6-4-10(13)8-3-2-7(11(14)15)5-9(8)12-6/h2-5H,1H3,(H,12,13)(H,14,15)
.
Physical And Chemical Properties Analysis
4-Hydroxy-2-methylquinoline-7-carboxylic acid is a solid substance . It has a molecular weight of 203.19 . The compound’s flash point is not applicable .
Scientific Research Applications
Pharmaceutical Applications
4-Hydroxy-2-methylquinoline-7-carboxylic acid is used in the synthesis of a wide range of medicinally important compounds . It’s a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Synthesis of Antitubercular Agents
This compound can be used as an intermediate in the synthesis of 2-(quinolin-4-yloxy)acetamides, which are potent antitubercular agents .
Alzheimer’s Disease Treatment
It is also used in the synthesis of 2-arylethenylquinoline derivatives for the treatment of Alzheimer’s disease .
Antifungal Activity
The synthesized 4-hydroxy-2-quinolone analogs, including 4-Hydroxy-2-methylquinoline-7-carboxylic acid, have been screened for their antifungal activity against a pathogenic fungus, Aspergillus flavus .
Antibacterial Activity
These analogs have also been tested for their antibacterial activity against a Gram-positive bacteria, Staphylococcus aureus, and a Gram-negative bacteria, Escherichia coli .
Industrial Applications
Quinoline, which is structurally similar to 4-Hydroxy-2-methylquinoline-7-carboxylic acid, has versatile applications in the fields of industrial and synthetic organic chemistry .
Safety and Hazards
The safety information available indicates that 4-Hydroxy-2-methylquinoline-7-carboxylic acid is a non-combustible solid . It has a WGK of 3 . The flash point is not applicable . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .
Mechanism of Action
Target of Action
It is known that this compound can be used as an intermediate in the synthesis of a wide range of medicinally important compounds .
Mode of Action
It is likely that the compound interacts with its targets in a manner that is dependent on the specific biological context and the nature of the synthesized medicinally important compounds .
Biochemical Pathways
It is known that quinoline derivatives have diverse biological and pharmaceutical activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
It is known that the compound can be used as an intermediate in the synthesis of medicinally important compounds, suggesting that its effects would be dependent on the specific compounds that are synthesized .
properties
IUPAC Name |
2-methyl-4-oxo-1H-quinoline-7-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6-4-10(13)8-3-2-7(11(14)15)5-9(8)12-6/h2-5H,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZBIMQXWLFCHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589887 | |
Record name | 2-Methyl-4-oxo-1,4-dihydroquinoline-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-methylquinoline-7-carboxylic acid | |
CAS RN |
950236-91-6 | |
Record name | 2-Methyl-4-oxo-1,4-dihydroquinoline-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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